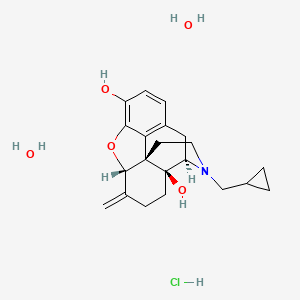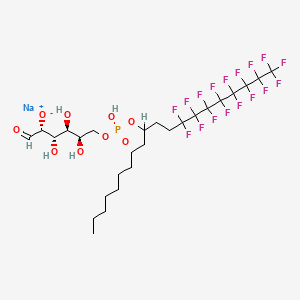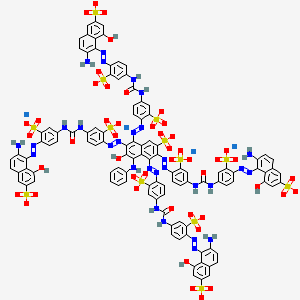
Tetrasodium 3-((4-((((4-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3-sulphonatophenyl)amino)carbonyl)amino)-2-sulphonatophenyl)azo)-4-hydroxy-7-(phenylamino)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aminolevulinic acid can be synthesized through several methods, including the condensation of glycine with succinyl-CoA. This reaction is catalyzed by the enzyme aminolevulinic acid synthase. Industrial production often involves fermentation processes using genetically modified microorganisms that overproduce aminolevulinic acid.
Industrial Production Methods
In industrial settings, aminolevulinic acid is typically produced via microbial fermentation. Genetically engineered strains of bacteria or yeast are used to enhance the yield of aminolevulinic acid. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and purification, to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Aminolevulinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form protoporphyrin IX, a key intermediate in heme biosynthesis.
Reduction: Under certain conditions, aminolevulinic acid can be reduced to form other derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts, such as palladium or platinum, can facilitate substitution reactions.
Major Products Formed
Protoporphyrin IX: Formed through oxidation.
Various Derivatives: Formed through reduction and substitution reactions.
Applications De Recherche Scientifique
Aminolevulinic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of porphyrins and other complex molecules.
Biology: Studied for its role in cellular metabolism and heme biosynthesis.
Medicine: Utilized in photodynamic therapy for treating actinic keratosis and certain types of cancer. It is also used as a diagnostic agent for visualizing gliomas during surgery.
Industry: Employed in the production of herbicides and as a growth regulator in agriculture.
Mécanisme D'action
Aminolevulinic acid exerts its effects primarily through its conversion to protoporphyrin IX. This conversion occurs via the heme biosynthesis pathway. Protoporphyrin IX accumulates in cells and, upon exposure to light, generates reactive oxygen species that can induce cell death. This mechanism is particularly useful in photodynamic therapy for targeting and destroying cancerous cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Porphobilinogen: Another intermediate in the heme biosynthesis pathway.
Protoporphyrin IX: The immediate product of aminolevulinic acid oxidation.
Uroporphyrinogen: A precursor in the biosynthesis of heme and chlorophyll.
Uniqueness
Aminolevulinic acid is unique due to its dual role as both a biosynthetic precursor and a therapeutic agent. Its ability to selectively accumulate in certain tissues and generate reactive oxygen species upon light exposure makes it particularly valuable in medical applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
6771-82-0 |
|---|---|
Formule moléculaire |
C108H68N29Na4O48S13-9 |
Poids moléculaire |
3048.7 g/mol |
Nom IUPAC |
tetrasodium;3,4,7,8-tetrakis[[4-[[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-3-sulfonatophenyl]carbamoylamino]-2-sulfonatophenyl]diazenyl]-5-anilino-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C108H81N29O48S13.4Na/c109-65-18-6-47-30-60(186(147,148)149)42-77(138)90(47)96(65)131-123-70-23-11-53(35-82(70)191(162,163)164)115-105(143)114-52-10-22-69(81(34-52)190(159,160)161)122-130-95-64-46-89(198(183,184)185)100(135-127-74-27-15-57(39-86(74)195(174,175)176)119-106(144)116-54-12-24-71(83(36-54)192(165,166)167)124-132-97-66(110)19-7-48-31-61(187(150,151)152)43-78(139)91(48)97)101(136-128-75-28-16-58(40-87(75)196(177,178)179)120-107(145)117-55-13-25-72(84(37-55)193(168,169)170)125-133-98-67(111)20-8-49-32-62(188(153,154)155)44-79(140)92(49)98)94(64)102(113-51-4-2-1-3-5-51)104(142)103(95)137-129-76-29-17-59(41-88(76)197(180,181)182)121-108(146)118-56-14-26-73(85(38-56)194(171,172)173)126-134-99-68(112)21-9-50-33-63(189(156,157)158)45-80(141)93(50)99;;;;/h1-46,113,138-142H,109-112H2,(H2,114,115,143)(H2,116,119,144)(H2,117,120,145)(H2,118,121,146)(H,147,148,149)(H,150,151,152)(H,153,154,155)(H,156,157,158)(H,159,160,161)(H,162,163,164)(H,165,166,167)(H,168,169,170)(H,171,172,173)(H,174,175,176)(H,177,178,179)(H,180,181,182)(H,183,184,185);;;;/q;4*+1/p-13 |
Clé InChI |
IAPUUIHRIUMOQZ-UHFFFAOYSA-A |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C(=C(C3=CC(=C(C(=C32)N=NC4=C(C=C(C=C4)NC(=O)NC5=CC(=C(C=C5)N=NC6=C(C=CC7=CC(=CC(=C76)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC8=C(C=C(C=C8)NC(=O)NC9=CC(=C(C=C9)N=NC1=C(C=CC2=CC(=CC(=C21)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC1=C(C=C(C=C1)NC(=O)NC1=CC(=C(C=C1)N=NC1=C(C=CC2=CC(=CC(=C21)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC1=C(C=C(C=C1)NC(=O)NC1=CC(=C(C=C1)N=NC1=C(C=CC2=CC(=CC(=C21)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



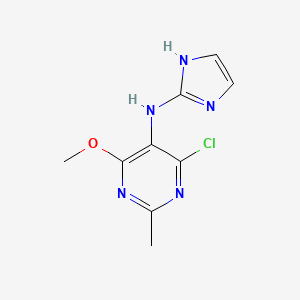
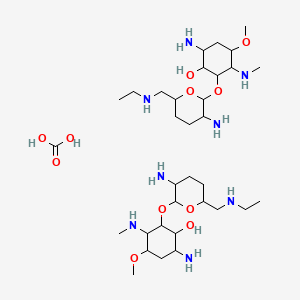
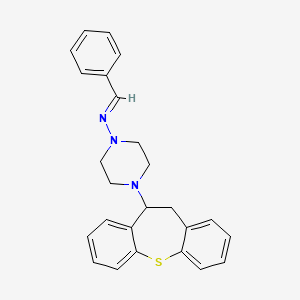
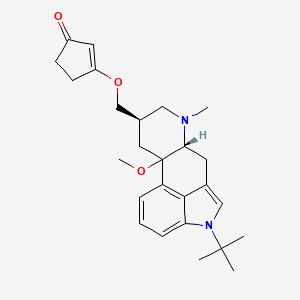
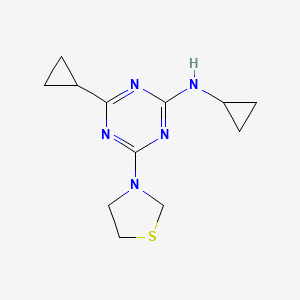

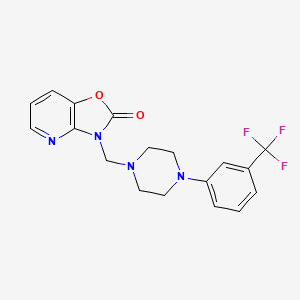
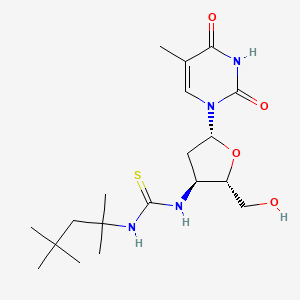
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
